Famotidine sulfamoyl propanamide
CAS No.: 106433-44-7
VCID: VC0009646
Molecular Formula: C8H14N6O3S3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Famotidine sulfamoyl propanamide, also known as Famotidine, is a histamine H2 receptor antagonist primarily used to manage conditions related to excessive stomach acid production. This medication is effective in treating duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) . Famotidine works by competitively inhibiting histamine at the H2 receptors on gastric parietal cells, which reduces the production of gastric acid. It is available in various forms, including tablets, capsules, and powders for oral suspensions . The synthesis of famotidine sulfamoyl propanamide involves several steps, starting from basic building blocks, with industrial production following similar routes on a larger scale under stringent quality control. Quality assessment is ensured through techniques like thin-layer chromatography and high-performance liquid chromatography. Chemically, famotidine sulfamoyl propanamide can undergo oxidation, reduction, and nucleophilic substitution reactions. It is more potent than similar compounds like cimetidine and ranitidine, with fewer antiandrogenic effects compared to cimetidine. Other H2-receptor antagonists with similar functions include ranitidine and nizatidine. Famotidine is well-absorbed after oral administration, undergoes minimal hepatic metabolism, and is primarily excreted unchanged in urine. Clinical trials have demonstrated its efficacy in managing acid-related disorders, providing symptom relief in GERD patients and promoting ulcer healing. |
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CAS No. | 106433-44-7 |
Product Name | Famotidine sulfamoyl propanamide |
Molecular Formula | C8H14N6O3S3 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide |
Standard InChI | InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13) |
Standard InChIKey | BPCROVNHEMFQOD-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N |
PubChem Compound | 4626625 |
Last Modified | Jul 17 2023 |
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